

osilodrostat long-term maintenance dosing

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Osilodrostat

CAS No.: 928134-65-0

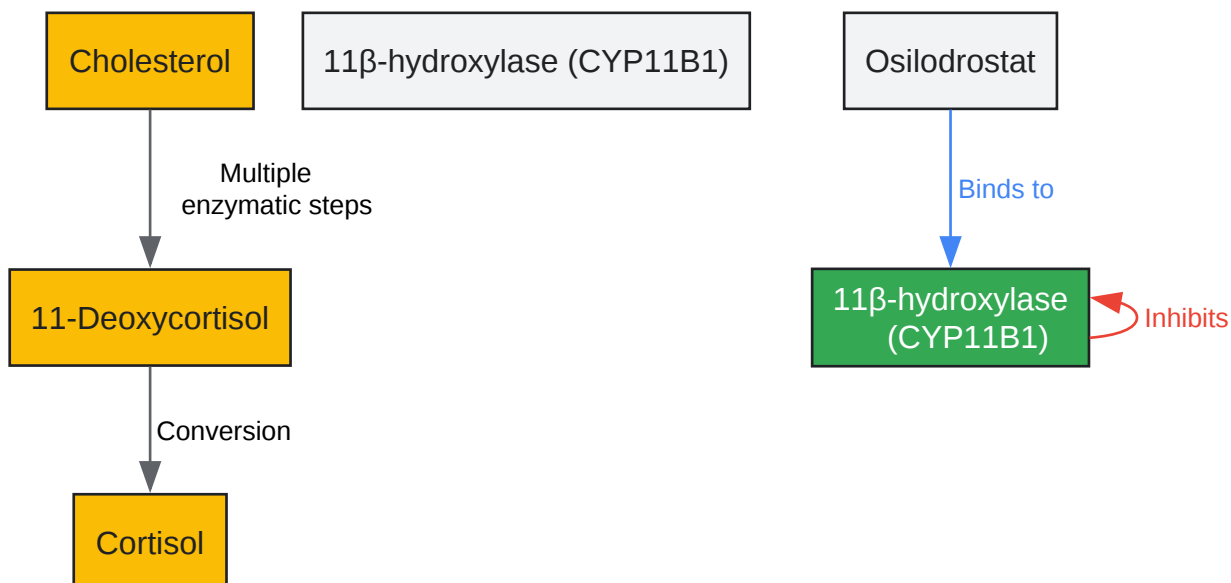
Cat. No.: S548884

Get Quote

Introduction and Mechanism of Action

Osilodrostat (Isturisa) is a potent oral inhibitor of 11 β -hydroxylase (the enzyme CYP11B1), which catalyzes the final step of cortisol synthesis [1] [2]. By blocking this enzyme, **osilodrostat** effectively reduces cortisol production, making it a key medical therapy for patients with endogenous Cushing's syndrome for whom pituitary surgery is not an option or has not been curative [3]. Its long-term efficacy and safety have been demonstrated in multiple phase 2, phase 3, and real-world studies, with treatment durations extending up to 6.7 years [2] [4] [5].

The following diagram illustrates how **osilodrostat** inhibits cortisol production.



[Click to download full resolution via product page](#)

Long-Term Dosing and Efficacy Data

Long-term clinical trials consistently show that once patients achieve normal urinary free cortisol (UFC) levels with **osilodrostat**, this control is sustained over many years without dose escalation [1] [2] [4].

Summary of Long-Term Clinical Trial Data

The table below summarizes key efficacy findings and maintenance dosing from major long-term studies.

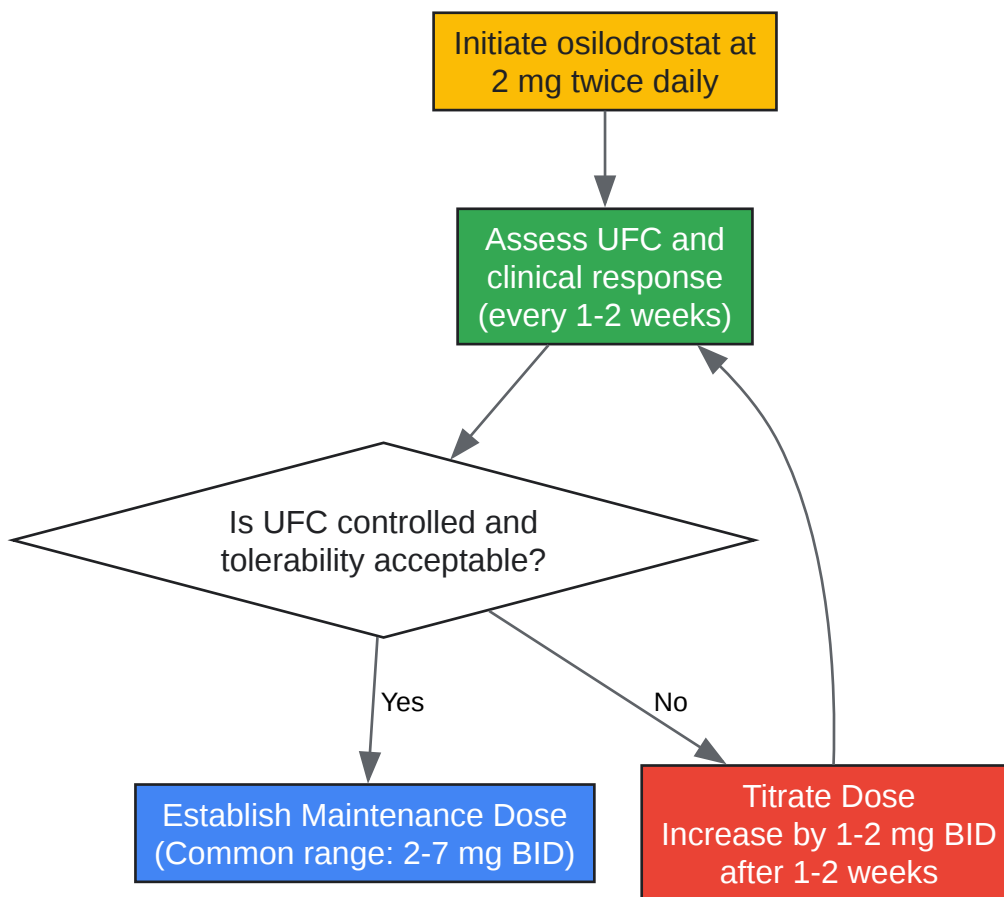
Study (Data Source)	Study Design & Duration	Maintenance Dose in Long-Term Phase	Key Efficacy Findings
LINC 3 Extension [2]	Phase III, prospective; median exposure of 130 weeks (approx. 2.5 years)	Median average dose: 7.4 mg/day (range: 0.8–46.6 mg/day)	81% (86/106) of patients maintained mUFC \leq ULN at week 72.
LINC 4 Extension [4]	Phase III, prospective; median duration 87.1 weeks (approx. 1.7 years)	Majority of patients: 2–7 mg twice daily (as established in core study)	72.4% of patients achieved normal mUFC at end-of-trial.
LINC 2 (Final) [5]	Phase II, prospective; median exposure 5.4 years (range: 0.04–6.7 years)	Median average dose: 10.6 mg/day (range: 1.1–47.9 mg/day)	Overall response rate (complete + partial) consistently \geq 50% over the study period.
Real-World Study (Spain) [6]	Retrospective, multicenter; median treatment 5 months (range: 1–93 months)	Positive correlation between maintenance dose and UFC reduction ($r=0.440$, $p=0.011$).	89.2% (33/37) of patients were complete responders (UFC normalization).

Recommended Dosing and Monitoring Protocol

Initial Dose and Titration Schedule

- **Recommended Starting Dose:** 2 mg twice daily [3] [4].
- **Titration:** The dose should be individually titrated based on the rate of cortisol change, tolerability, and improvement in clinical signs and symptoms [3].
 - Initial increases should be in increments of **1-2 mg twice daily, no more frequently than every 1-2 weeks** [7] [3].
 - For patients requiring more than 10 mg twice daily, the dose can be further increased in increments of **5 mg twice daily every 2 weeks** [3].
- **Maximum Approved Dose:** 30 mg twice daily [3].

The following workflow outlines the process for initiating therapy and titrating to a maintenance dose.



[Click to download full resolution via product page](#)

Defining and Managing the Maintenance Dose

- **Definition:** The maintenance dose is the lowest effective dose that maintains mUFC within the normal range and controls the clinical signs and symptoms of Cushing's syndrome [3].
- **Typical Maintenance Range:** In clinical trials, the maintenance dose varied widely but often fell between **2 mg and 7 mg twice daily** [3] [4]. Some patients may be maintained on very low doses, such as 1 mg every other day, or may require higher doses [8].
- **Long-Term Stability:** Evidence suggests that once patients are controlled on a maintenance dose, they typically **do not "escape" control and can remain on a stable dose long-term** [1] [2].

Safety Monitoring and Dose Adjustment

Key Safety Considerations

Osilodrostat's potent inhibition of cortisol synthesis necessitates vigilant monitoring for the following key risks:

- **Adrenal Insufficiency (AI) and Hypocortisolism:** This is a frequent and serious risk. Symptoms include nausea, vomiting, fatigue, dizziness, and arthralgia [8] [3]. AI can occur even in patients on a stable long-term dose [8]. Management involves temporary dose reduction or interruption, and potentially short-term hydrocortisone replacement [8] [6].
- **Prolonged Adrenal Suppression:** Case reports indicate that adrenal suppression can persist for many months after **osilodrostat** discontinuation, requiring hydrocortisone replacement until adrenal function recovers [8].
- **QTc Prolongation:** **Osilodrostat** can dose-dependently prolong the QTc interval. An electrocardiogram (ECG) should be performed before initiation and periodically during treatment, especially after dose increases [3].
- **Accumulation of Adrenal Hormone Precursors:** Inhibition of 11 β -hydroxylase can lead to a buildup of precursor hormones, which may manifest as hypokalemia, hypertension, or edema [2] [3]. Monitoring of electrolytes and blood pressure is essential.
- **Pituitary Tumor Size:** Cases of pituitary tumor enlargement have been reported; periodic pituitary MRI is recommended [2] [9].

Recommended Monitoring Protocol

The table below outlines the critical safety assessments and their recommended frequency.

Parameter	Baseline	During Titration	During Maintenance	Comments
24-hr Urinary Free Cortisol (mUFC)	Yes	Every 1-2 weeks [3]	Every 1-2 months or as clinically indicated [3]	Primary efficacy and safety biomarker.
Morning Serum Cortisol & ACTH	Yes	Every 4-12 weeks [2]	Periodically	Critical for detecting adrenal insufficiency.
Electrolytes (K+, Mg++)	Yes	Every 4 weeks [2]	Periodically	Hypokalemia may indicate precursor accumulation.
ECG (QTc interval)	Yes	After significant dose increases [3]	Periodically	Monitor for drug-induced QTc prolongation.
Blood Pressure & Weight	Yes	Every 4 weeks [2] [4]	Every 4-12 weeks	Improvements are expected with treatment efficacy.
Pituitary MRI	Yes	As clinically indicated	Annually or as clinically indicated [4]	Monitor for tumor enlargement.

Conclusion

Osilodrostat provides a robust and durable option for the long-term management of Cushing's syndrome. Successful treatment relies on a carefully titrated, individualized maintenance dose, typically within the range of 2-7 mg twice daily, supported by rigorous and continuous safety monitoring to manage the risks of adrenal insufficiency, QTc prolongation, and hormone precursor accumulation.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Staying in Control - Endocrine News [endocrinenews.endocrine.org]
2. Long-term outcomes of osilodrostat in Cushing's disease [pmc.ncbi.nlm.nih.gov]
3. Uses, Side Effects & Warnings Osilodrostat [drugs.com]
4. Long-term efficacy and safety of osilodrostat in patients ... [frontiersin.org]
5. Long-term efficacy and safety of osilodrostat in Cushing's ... [pubmed.ncbi.nlm.nih.gov]
6. Real-World Data on the Efficacy and Safety of Osilodrostat ... [mdpi.com]
7. A Modified Delphi Consensus Panel - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]
8. Prolonged adrenal suppression after osilodrostat ... [pmc.ncbi.nlm.nih.gov]
9. SUN-054 Long-Term, Real-World, Safety and Effectiveness ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [osilodrostat long-term maintenance dosing]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548884#osilodrostat-long-term-maintenance-dosing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com